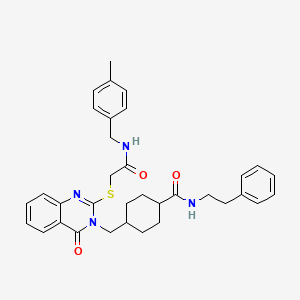

4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Description

This compound features a quinazolin-4(3H)-one core substituted with a thioether-linked 4-methylbenzylaminoacetamide group and a phenethylcyclohexanecarboxamide moiety. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its role in enzyme inhibition (e.g., carbonic anhydrase, tyrosine kinase) and anticancer activity . The thioether bridge enhances metabolic stability compared to ethers, while the cyclohexanecarboxamide group contributes to lipophilicity and membrane permeability.

Properties

IUPAC Name |

4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O3S/c1-24-11-13-26(14-12-24)21-36-31(39)23-42-34-37-30-10-6-5-9-29(30)33(41)38(34)22-27-15-17-28(18-16-27)32(40)35-20-19-25-7-3-2-4-8-25/h2-14,27-28H,15-23H2,1H3,(H,35,40)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZXZNVLFLCXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

The compound features several notable structural elements:

- Quinazoline core : Known for various biological activities, particularly in medicinal chemistry.

- Thioether linkage : Enhances lipophilicity and may influence biological interactions.

- Amide functionality : Often associated with increased stability and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, primarily through its interactions with specific molecular targets. Key findings include:

-

Inhibition of Carbonic Anhydrase (CA) :

- A study highlighted the compound's potential as a carbonic anhydrase inhibitor, which is relevant for treating conditions such as glaucoma and epilepsy. The structure-activity relationship (SAR) analyses indicated effective binding to various CA isoforms, suggesting therapeutic applications in managing diseases related to these enzymes .

-

Antitumor Activity :

- Compounds with similar structures have shown promise in inhibiting tumor cell proliferation. For instance, derivatives of quinazoline have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest .

-

Neuroprotective Effects :

- Related compounds have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

A selection of studies illustrates the compound's biological activity:

Mechanistic Insights

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase is crucial for its therapeutic potential in managing acid-base balance and related disorders.

- Apoptosis Induction : Its structural components may facilitate pathways leading to programmed cell death in malignant cells.

- Cell Cycle Modulation : Evidence suggests that the compound may interfere with cell cycle progression, particularly at the G2/M checkpoint.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone Derivatives with Thioether Linkages

- 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) Structural Similarities: Shares the quinazolinone core and thioethyl bridge. Key Differences: Substituents include a benzenesulfonamide group (enhancing hydrogen bonding) and a 4-chlorophenylhydrazineyl moiety (electron-withdrawing). Activity: Exhibits carbonic anhydrase inhibition (IC₅₀ = 8.2 nM) due to the sulfonamide group, a known zinc-binding motif. Synthetic Yield: 88% (vs.

- 4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide Structural Similarities: Identical quinazolinone-thioether-carboxamide backbone. Key Differences: Ethoxyphenyl (vs. 4-methylbenzyl) and tetrahydrofuranmethyl (vs. phenethyl) groups. Implications: The ethoxy group increases hydrophilicity, while the tetrahydrofuran may improve solubility.

Thiazolidinone and Thiazole Derivatives

- 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Structural Similarities: Contains a thioether and substituted phenyl groups. Key Differences: Thiazolidinone core (vs. quinazolinone) and benzylidene substituent. Activity: Anticancer activity against MCF-7 cells (IC₅₀ = 12 µM), suggesting thioether-linked heterocycles broadly modulate cell proliferation.

- 2-[[2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide Structural Similarities: Thioether linkage and carboxamide group. Key Differences: Thiophene-carboxamide core (vs. quinazolinone). Synthetic Note: Prepared via nucleophilic substitution, a method applicable to the target compound’s synthesis.

Key Findings and Implications

Structural-Activity Relationships :

- Electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibition (), while lipophilic groups (e.g., cyclohexane) improve bioavailability.

- Thioether bridges confer stability but may require optimization for target engagement.

Synthetic Feasibility :

- High-yield routes (e.g., EDCI/HOBt coupling) are applicable to the target compound.

Therapeutic Potential: Quinazolinones with sulfonamide groups () show promise as enzyme inhibitors, suggesting the target compound could be repurposed with structural tweaks.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazolin-4-one core followed by sequential coupling of functional groups. Key steps include:

- Quinazoline core synthesis : Formation via cyclization of anthranilic acid derivatives under acidic conditions .

- Thioether linkage : Coupling of the thiol-containing intermediate (e.g., 2-mercaptoethylamine derivatives) to the quinazoline scaffold using nucleophilic substitution .

- Amide bond formation : Reaction of carboxylic acid derivatives with phenethylamine or 4-methylbenzylamine groups via carbodiimide-mediated coupling .

Q. Optimization strategies :

- Temperature control : Critical for avoiding side reactions during cyclization (e.g., 60–80°C for quinazoline formation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of triethylamine or DMAP to accelerate amide bond formation .

- Purity monitoring : HPLC or TLC at each step ensures >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Characterization relies on a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of quinazoline substituents and amide linkages .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

- HPLC : Monitors reaction progress and final purity (>98% by reverse-phase C18 columns) .

Data interpretation : Discrepancies in NMR splitting patterns may indicate stereochemical heterogeneity, requiring X-ray crystallography for resolution .

Q. What initial biological activities have been observed, and how are these assays conducted?

Early studies report:

- Anticancer activity : IC50 values of 2–10 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines via MTT assays .

- Enzyme inhibition : 70–80% inhibition of EGFR kinase at 1 µM, measured using fluorescence-based kinase assays .

- Anti-inflammatory effects : 50% reduction in TNF-α production in LPS-stimulated macrophages (ELISA) .

Q. Assay design :

- Dose-response curves : Test concentrations from 0.1–100 µM with triplicate technical replicates .

- Controls : Include positive controls (e.g., erlotinib for EGFR) and vehicle-only negative controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Orthogonal assays : Confirm kinase inhibition using both fluorescence-based and radiometric assays .

- Batch consistency : Compare activity across independently synthesized batches via LC-MS to rule out impurities .

- Structural analogs : Test derivatives (e.g., replacing 4-methylbenzyl with 4-fluorobenzyl) to isolate pharmacophores responsible for activity .

Example : Discrepancies in IC50 values may stem from differences in cell culture media (e.g., serum concentration affecting compound solubility) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Key approaches:

- Solubility enhancement : Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) increase aqueous solubility .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce CYP450-mediated oxidation .

- Prodrug design : Mask polar groups (e.g., amides) with ester prodrugs to improve bioavailability .

In vivo validation : Monitor plasma half-life in rodent models using LC-MS/MS after oral/intravenous administration .

Q. How is the molecular target identified, and what methods validate target engagement?

Target identification :

- Affinity chromatography : Immobilize the compound on agarose beads to pull down binding proteins from cell lysates .

- CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes whose loss confers resistance .

Q. Validation :

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to purified targets (e.g., EGFR) .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in cells after compound treatment .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

Approaches :

- Molecular docking : AutoDock Vina or Schrödinger Glide predicts binding poses to EGFR or other kinases .

- QSAR modeling : CoMFA/CoMSIA correlates substituent electronegativity with activity .

- Molecular dynamics (MD) : 100-ns simulations assess binding stability in explicit solvent .

Case study : Methyl substitution on the benzyl group improves hydrophobic interactions in EGFR’s ATP-binding pocket .

Q. How are regioselectivity challenges addressed during derivatization of the quinazoline core?

Strategies :

- Directed protection : Temporarily block reactive sites (e.g., amine groups) with Boc or Fmoc .

- Catalytic control : Use Pd-mediated cross-coupling for selective C–H functionalization .

- Kinetic vs. thermodynamic control : Adjust reaction temperature to favor desired intermediates (e.g., lower temps for kinetic products) .

Example : Regioselective thioether formation at C2 of quinazoline is achieved using thiourea catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.